ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate
Description
Ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate is a synthetic amino acid derivative characterized by three key structural motifs:
- 4-Fluorophenyl group: The para-fluorinated benzene ring enhances lipophilicity and metabolic stability compared to non-fluorinated analogues.
- Ethyl ester: This ester group improves cell membrane permeability and serves as a prodrug moiety for carboxylic acid activation.
Its synthesis likely involves amide coupling between ethyl 2-amino-3-(4-fluorophenyl)propanoate (a precursor detailed in ) and 2-amino-3-(1H-indol-3-yl)propanoyl derivatives, mediated by reagents like EDC•HCl.
Properties
CAS No. |
4615-99-0 |
|---|---|
Molecular Formula |
C22H24FN3O3 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C22H24FN3O3/c1-2-29-22(28)20(11-14-7-9-16(23)10-8-14)26-21(27)18(24)12-15-13-25-19-6-4-3-5-17(15)19/h3-10,13,18,20,25H,2,11-12,24H2,1H3,(H,26,27) |
InChI Key |
RUCIRQGFKSXMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the amino and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and fluorophenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Structural Analogues with Fluorinated Aromatic Groups
Key Observations :
Tryptophan-Containing Derivatives
Key Observations :
- Trp-Tyr () highlights the importance of hydroxyl vs. fluoro substituents: the hydroxyl group in tyrosine facilitates hydrogen bonding, whereas fluorine increases lipid solubility.
- The methyl ester analogue () demonstrates how ester choice (methyl vs. ethyl) impacts pharmacokinetics, with ethyl esters generally offering longer half-lives.
Complex Peptides and Radiolabeled Derivatives
*EHPTIP: Ethyl 2-(3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)prop-1-ylamino)-3-(1H-indol-3-yl)propanoate
Key Observations :
Biological Activity
Ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate is a complex organic compound with notable biological activity, primarily attributed to its indole structure and the presence of a fluorophenyl group. This article provides a detailed overview of its biological activities, synthesis, and potential applications in medicinal chemistry.
- Molecular Formula : C22H24FN3O3
- Molecular Weight : Approximately 425.90 g/mol
- Density : 1.271 g/cm³
- Boiling Point : 641.7 °C at 760 mmHg
- LogP : 4.36 (indicating moderate lipophilicity)
The biological activity of this compound is largely influenced by its structural components:
- Indole Moiety : Known for its role in various biological processes, compounds with indole structures often exhibit anti-cancer and neuroprotective properties.
- Fluorophenyl Group : The introduction of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotective Effects : The indole structure is associated with neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.
Comparative Analysis
The following table compares this compound with structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 2-amino-3-(1H-indol-3-yl)propanoate | C13H16N2O2 | Anticancer |
| (R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate | C15H18N2O3 | Neuroprotective |
| 2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | C12H14N2O2 | Antimicrobial |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Formation of the Indole Structure : Utilizing tryptophan derivatives.
- Attachment of the Fluorophenyl Group : Via electrophilic aromatic substitution reactions.
- Final Coupling Reactions : To yield the desired ethyl ester.
These synthetic pathways are crucial for achieving high purity and yield, which are essential for pharmacological applications.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
-
Anticancer Studies : In vitro tests showed that this compound could inhibit the proliferation of various cancer cell lines, suggesting a mechanism involving apoptosis induction.
- Example: A study demonstrated that analogs of this compound reduced cell viability in breast cancer cell lines by over 50% at micromolar concentrations.
-
Neuroprotective Research : Animal models indicated that treatment with this compound led to significant improvements in cognitive function post-injury, attributed to its neuroprotective effects.
- Example: Mice treated with this compound after traumatic brain injury exhibited reduced inflammation and improved behavioral outcomes compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
